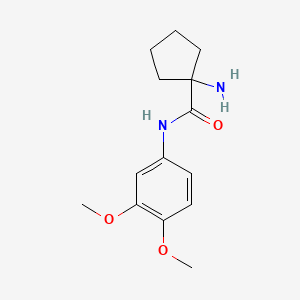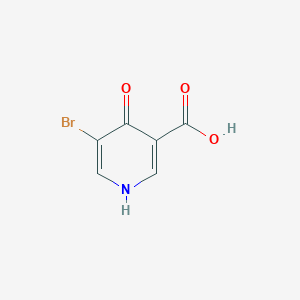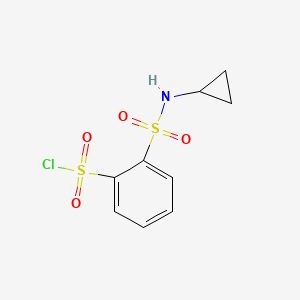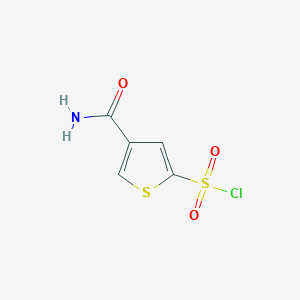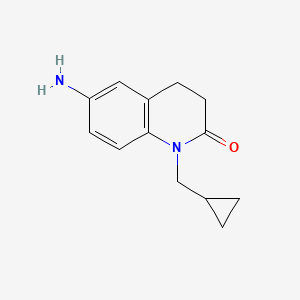
4-(氯甲基)-2-(2-甲氧基乙氧基)吡啶
描述
4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
热敏聚合物的合成
4-(氯甲基)-2-(2-甲氧基乙氧基)吡啶: 被用于合成热敏聚合物,例如聚寡(乙二醇)甲基丙烯酸酯 (POEGMA)。这些聚合物表现出独特的特性,使它们能够响应温度变化 。 它们由于其生物相容性和抗蛋白吸附性而特别有利,使其适用于生物医学应用,例如药物递送系统和组织工程 .
防污材料涂层
该化合物还用于涂覆材料,以赋予防污特性。这在开发抗生物污的表面方面至关重要,该表面在海洋设备、医疗器械和水处理系统中都有应用。 涂层有助于减少不必要的生物材料的附着 .
光子水凝胶的制备
另一种应用是在使用 POEGMA 微凝胶制备光子水凝胶。这些水凝胶可用于创建检测环境变化的传感器,或作为光学器件中的组件。 在光子学领域,能够形成具有受控光学特性的水凝胶是很有价值的 .
控制药物释放系统的开发
该化学物质用作开发用于控制药物释放的纳米凝胶的前体。 这是药理学中一个重要的研究领域,其中对药物释放的精确控制可以导致更有效的治疗,并减少副作用 .
阴离子聚合技术
它也参与阴离子聚合技术,以创建具有特定性质的嵌段共聚物。这些共聚物具有广泛的应用,包括粘合剂、涂料和特种塑料。 控制的合成方法可以生产出具有窄分子量分布和特定嵌段比例的聚合物 .
微相分离研究
最后,该化合物用于与嵌段共聚物中的微相分离相关的研究。 了解这些聚合物的相行为对于设计具有所需机械和热性能的材料至关重要,这可以应用于先进材料科学和工程学 .
属性
IUPAC Name |
4-(chloromethyl)-2-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-6-8(7-10)2-3-11-9/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLIEBKBCCVWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


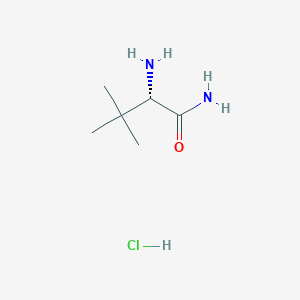
![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)


![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)
